molecular formula C16H14O2 B14430861 2H-1-Benzopyran, 7-(phenylmethoxy)- CAS No. 76240-25-0

2H-1-Benzopyran, 7-(phenylmethoxy)-

Cat. No.: B14430861
CAS No.: 76240-25-0
M. Wt: 238.28 g/mol
InChI Key: CBYAOPJGAHDZIH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 7-(phenylmethoxy)- is an organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of a phenylmethoxy group at the 7th position of the benzopyran structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7-(phenylmethoxy)- typically involves the reaction of benzopyran derivatives with phenylmethoxy reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where benzopyran is treated with phenylmethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2H-1-Benzopyran, 7-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran, 7-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 7-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

76240-25-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

7-phenylmethoxy-2H-chromene

InChI

InChI=1S/C16H14O2/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-9,11H,10,12H2

InChI Key

CBYAOPJGAHDZIH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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